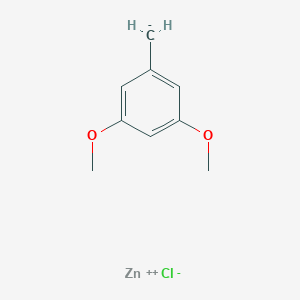
zinc;1-methanidyl-3,5-dimethoxybenzene;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride, also known as 3,5-dimethoxybenzylzinc chloride, is an organozinc compound with the molecular formula C₉H₁₁ClO₂Zn. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a crucial reagent in the biomedicine industry, aiding in the synthesis of various pharmaceutical drugs targeting diseases such as cancer, diabetes, and neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of zinc;1-methanidyl-3,5-dimethoxybenzene;chloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,5-Dimethoxybenzyl chloride+Zn→3,5-Dimethoxybenzylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity .
化学反应分析
Types of Reactions
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons. Substitution reactions can result in a variety of substituted benzyl compounds .
科学研究应用
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It aids in the development of pharmaceutical drugs targeting cancer, diabetes, and neurological disorders.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which zinc;1-methanidyl-3,5-dimethoxybenzene;chloride exerts its effects involves the formation of carbon-carbon bonds through nucleophilic addition reactions. The zinc atom acts as a Lewis acid, facilitating the attack of the nucleophile on the electrophilic carbon atom. This results in the formation of a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules .
相似化合物的比较
Similar Compounds
3,5-Dimethoxybenzylmagnesium chloride: Similar in structure but contains magnesium instead of zinc.
3,5-Dimethoxybenzyl lithium: Contains lithium instead of zinc.
3,5-Dimethoxybenzyl sodium: Contains sodium instead of zinc.
Uniqueness
Zinc;1-methanidyl-3,5-dimethoxybenzene;chloride is unique due to its specific reactivity and stability compared to its magnesium, lithium, and sodium counterparts. The zinc atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
属性
分子式 |
C9H11ClO2Zn |
|---|---|
分子量 |
252.0 g/mol |
IUPAC 名称 |
zinc;1-methanidyl-3,5-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PDLKBNJDKMOTDI-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC(=CC(=C1)[CH2-])OC.[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


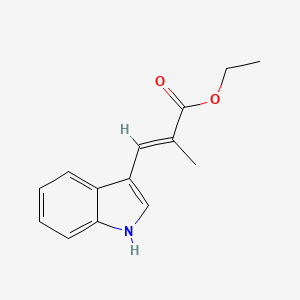
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B15123525.png)
![(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole](/img/structure/B15123543.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)
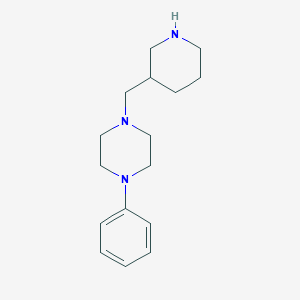

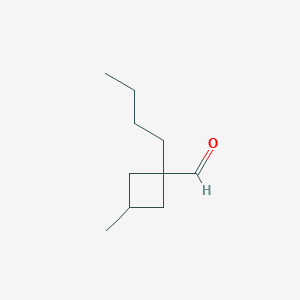
![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3,4-dichlorobenzoate](/img/structure/B15123563.png)
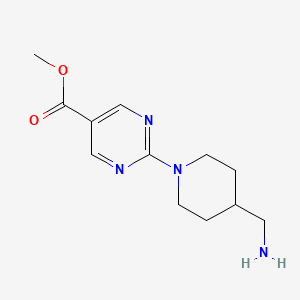
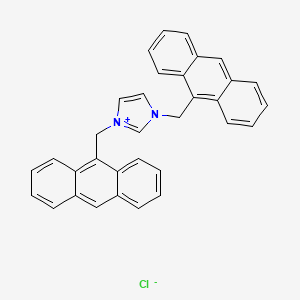
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123576.png)
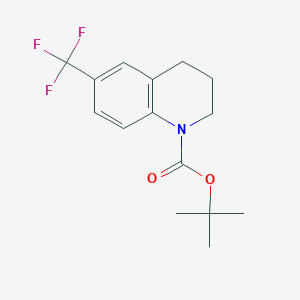
![Acetamide, 2,2-dibromo-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B15123592.png)
